molecular formula C9H12O3 B13894285 (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one CAS No. 65173-68-4

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one

Cat. No.: B13894285
CAS No.: 65173-68-4
M. Wt: 168.19 g/mol
InChI Key: GBHAVVFDMNIKED-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one is a chemical compound with the molecular formula C10H12O3 It is a member of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate diol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one apart from similar compounds is its specific stereochemistry and the presence of the dioxole ring fused to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65173-68-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one

InChI

InChI=1S/C9H12O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,7-8H,5H2,1-2H3/t7-,8+/m0/s1

InChI Key

GBHAVVFDMNIKED-JGVFFNPUSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(=O)C=C[C@@H]2O1)C

Canonical SMILES

CC1(OC2CC(=O)C=CC2O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.